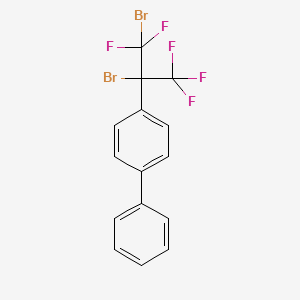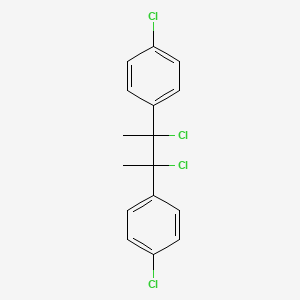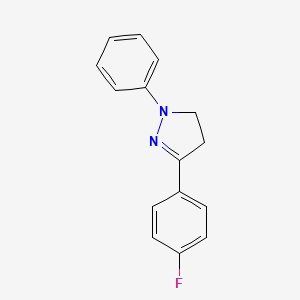
4-(1,2-Dibromo-1,1,3,3,3-pentafluoropropan-2-yl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,2-Dibromo-1,1,3,3,3-pentafluoropropan-2-yl)-1,1’-biphenyl is a chemical compound known for its unique structure and properties It contains a biphenyl core substituted with a dibromo-pentafluoropropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2-Dibromo-1,1,3,3,3-pentafluoropropan-2-yl)-1,1’-biphenyl typically involves the reaction of biphenyl with 1,2-dibromo-1,1,3,3,3-pentafluoropropane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-(1,2-Dibromo-1,1,3,3,3-pentafluoropropan-2-yl)-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may produce various oxidized or reduced forms of the compound.
Scientific Research Applications
4-(1,2-Dibromo-1,1,3,3,3-pentafluoropropan-2-yl)-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active compound.
Industry: It can be used in the development of new materials with specific properties, such as flame retardants or coatings.
Mechanism of Action
The mechanism of action of 4-(1,2-Dibromo-1,1,3,3,3-pentafluoropropan-2-yl)-1,1’-biphenyl involves its interaction with molecular targets and pathways. The bromine and fluorine atoms in the compound can form strong bonds with other molecules, influencing its reactivity and interactions. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,2-Dibromo-1,1,3,3,3-pentafluoropropan-2-yl)benzoic acid
- 4-(1,2-Dibromo-1,1,3,3,3-pentafluoropropan-2-yl)benzene
Uniqueness
4-(1,2-Dibromo-1,1,3,3,3-pentafluoropropan-2-yl)-1,1’-biphenyl is unique due to its biphenyl core, which provides additional stability and potential for further functionalization compared to similar compounds. Its specific substitution pattern also imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
61587-29-9 |
|---|---|
Molecular Formula |
C15H9Br2F5 |
Molecular Weight |
444.03 g/mol |
IUPAC Name |
1-(1,2-dibromo-1,1,3,3,3-pentafluoropropan-2-yl)-4-phenylbenzene |
InChI |
InChI=1S/C15H9Br2F5/c16-13(14(17,18)19,15(20,21)22)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H |
InChI Key |
ZVUWLOBNPVBMOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5-Dinitro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-4-one](/img/structure/B14579478.png)


![Benzene, 1-bromo-4-[[[4-(1,1-dimethylethyl)phenyl]thio]diphenylmethyl]-](/img/structure/B14579494.png)
![(4R)-4-[(2-Methoxyphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14579511.png)

![2-Ethyl-2-methyl-2-azaspiro[4.4]nonan-2-ium iodide](/img/structure/B14579522.png)
![2-[2-(2-Hydroxyethoxy)ethoxy]-N-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}ethan-1-amine N-oxide](/img/structure/B14579523.png)





